molecular formula C9H8N2O2 B1600641 1-methyl-4-nitro-1H-indole CAS No. 91482-63-2

1-methyl-4-nitro-1H-indole

Cat. No. B1600641
Key on ui cas rn: 91482-63-2
M. Wt: 176.17 g/mol
InChI Key: MGIRVUJGWSRAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326501B1

Procedure details

A 500 mL, three-necked flask equipped with a thermocouple, condenser, and addition funnel was charged with 5-nitroindole (20.0 g, 12.3 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL) and dimethyl carbonate (22 mL, 26.14 mmol). The resulting mixture was heated to reflux. The reaction was monitored by HPLC or TLC (solvent system: 30% ethyl acetate in heptane). An analysis of the reaction mixture after 3 h at reflux, by the above methods, failed to detect any remaining 5-nitroindole. The reaction mixture was then cooled to 10±5° C. and diluted with water (160 mL) which resulted in the formation of a yellow precipitate. After the mixture was stirred at room temperature for 2 h, the solid was collected by filtration, then was washed with water (100 mL) and dried under high vacuum at 60-65° C. for 24 h to give 1-methyl-4-nitroindole (21.1 g, 97.1%) as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)NC=C2)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:19][N:20]([CH3:23])[CH:21]=O.C(=O)(OC)OC>CCCCCCC.O.C(OCC)(=O)C>[CH3:19][N:20]1[C:23]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:21]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
22 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, three-necked flask equipped with a thermocouple, condenser, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
An analysis of the reaction mixture after 3 h at reflux, by the above methods
Duration
3 h
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a yellow precipitate
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
was washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 60-65° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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